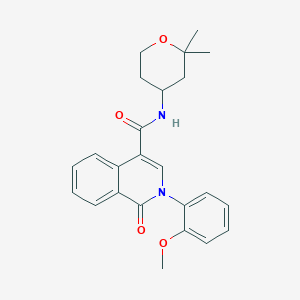![molecular formula C19H21FN4O4S B11139373 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[2-(5-fluoro-1H-indol-1-yl)ethyl]-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B11139373.png)
1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[2-(5-fluoro-1H-indol-1-yl)ethyl]-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,1-Dioxidotetrahydro-3-thiophenyl)-N-[2-(5-fluoro-1H-indol-1-yl)ethyl]-6-oxo-1,4,5,6-tetrahydro-3-pyridazinecarboxamide is a complex organic compound that features a unique combination of functional groups, including a dioxidotetrahydrothiophene ring, a fluorinated indole moiety, and a pyridazinecarboxamide structure
Preparation Methods
The synthesis of 1-(1,1-dioxidotetrahydro-3-thiophenyl)-N-[2-(5-fluoro-1H-indol-1-yl)ethyl]-6-oxo-1,4,5,6-tetrahydro-3-pyridazinecarboxamide typically involves multiple steps, starting with the preparation of the individual building blocks. The dioxidotetrahydrothiophene ring can be synthesized through the oxidation of tetrahydrothiophene using oxidizing agents such as hydrogen peroxide or peracids. The fluorinated indole moiety can be prepared via electrophilic fluorination of indole derivatives. The final assembly of the compound involves coupling these building blocks under specific reaction conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
1-(1,1-Dioxidotetrahydro-3-thiophenyl)-N-[2-(5-fluoro-1H-indol-1-yl)ethyl]-6-oxo-1,4,5,6-tetrahydro-3-pyridazinecarboxamide undergoes various types of chemical reactions, including:
Oxidation: The thiophene ring can be further oxidized to form sulfone derivatives.
Reduction: The carbonyl group in the pyridazine ring can be reduced to form alcohol derivatives.
Substitution: The fluorine atom in the indole moiety can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. .
Scientific Research Applications
1-(1,1-Dioxidotetrahydro-3-thiophenyl)-N-[2-(5-fluoro-1H-indol-1-yl)ethyl]-6-oxo-1,4,5,6-tetrahydro-3-pyridazinecarboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of 1-(1,1-dioxidotetrahydro-3-thiophenyl)-N-[2-(5-fluoro-1H-indol-1-yl)ethyl]-6-oxo-1,4,5,6-tetrahydro-3-pyridazinecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The fluorinated indole moiety can interact with specific receptors, modulating their signaling pathways and leading to therapeutic effects .
Comparison with Similar Compounds
1-(1,1-Dioxidotetrahydro-3-thiophenyl)-N-[2-(5-fluoro-1H-indol-1-yl)ethyl]-6-oxo-1,4,5,6-tetrahydro-3-pyridazinecarboxamide can be compared with other similar compounds, such as:
1-(1,1-Dioxidotetrahydro-3-thiophenyl)-2-phenylhydrazinium chloride: This compound features a similar dioxidotetrahydrothiophene ring but differs in its hydrazinium chloride moiety.
(3Z)-1-(4-chlorobenzyl)-3-[3-(1,1-dioxidotetrahydro-3-thiophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one: This compound features a similar dioxidotetrahydrothiophene ring and indole moiety but differs in its thiazolidinone structure.
4-{(E)-[3-(1,1-dioxidotetrahydro-3-thiophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl (2E)-3-(4-methoxyphenyl)-2-propenoate: This compound features a similar dioxidotetrahydrothiophene ring but differs in its thiazolidinone and propenoate structures.
Properties
Molecular Formula |
C19H21FN4O4S |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-N-[2-(5-fluoroindol-1-yl)ethyl]-6-oxo-4,5-dihydropyridazine-3-carboxamide |
InChI |
InChI=1S/C19H21FN4O4S/c20-14-1-3-17-13(11-14)5-8-23(17)9-7-21-19(26)16-2-4-18(25)24(22-16)15-6-10-29(27,28)12-15/h1,3,5,8,11,15H,2,4,6-7,9-10,12H2,(H,21,26) |
InChI Key |
LKRVSHNNVAXOSP-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1N2C(=O)CCC(=N2)C(=O)NCCN3C=CC4=C3C=CC(=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(1H-1,3-benzimidazol-2-ylmethyl)-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide](/img/structure/B11139301.png)
![6-tert-butyl-3-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B11139304.png)
![1-(4-Fluorophenyl)-6,7-dimethyl-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11139307.png)
![2-(4-chloro-1H-indol-1-yl)-1-[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]ethanone](/img/structure/B11139311.png)
![6-[(2,5-dimethylbenzyl)oxy]-2-[(Z)-1-(3-methyl-2-thienyl)methylidene]-1-benzofuran-3-one](/img/structure/B11139317.png)
![1-(3,4-Dimethoxyphenyl)-2-(furan-2-ylmethyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11139318.png)
![1-(4-Chlorophenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11139326.png)
![N-[(2-chlorophenyl)methyl]-6-imino-7-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11139327.png)
![3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11139340.png)
![7-[(2-chlorophenyl)methyl]-6-imino-N-[(4-methoxyphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11139343.png)
![ethyl 3-[7-(2-ethoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoate](/img/structure/B11139348.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-5-(2-methoxyphenyl)-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11139355.png)
![Propan-2-yl 5-({[3-(furan-2-ylcarbonyl)-1-benzofuran-5-yl]oxy}methyl)furan-2-carboxylate](/img/structure/B11139359.png)
